molecular formula C9H10BrN B1532665 (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine CAS No. 1213110-51-0

(1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine

Cat. No. B1532665
CAS RN: 1213110-51-0
M. Wt: 212.09 g/mol
InChI Key: DUPHONQIBOZOHL-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine, commonly referred to as 6-bromoindenamine, is a synthetic compound that has been used in a variety of scientific research applications. It is an analog of indanamine, a naturally occurring indole alkaloid found in plants. 6-bromoindenamine has a broad range of biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor properties. It has been studied for its potential use in treating a variety of diseases, including cancer, diabetes, and autoimmune disorders.

Scientific Research Applications

Synthesis of Complex Molecules

"(1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine" serves as a pivotal intermediate in the synthesis of complex organic compounds. For example, o-Bromophenyl isocyanide reacts with primary amines under copper(I) iodide catalysis to afford 1-substituted benzimidazoles, showcasing the compound's role in constructing nitrogen-containing heterocycles (Lygin & Meijere, 2009). Similarly, methodologies for the haloamidation of olefins have been described, where a bromine atom and an amide nitrogen are added in a trans sense to an olefinic double bond, further illustrating the compound's versatility in functional group interconversion and the synthesis of vicinal bromoamides, N-acyl aziridines, and oxazolines (Yeung, Gao & Corey, 2006).

Materials Science and Sensing Applications

The compound's derivatives find applications in materials science, particularly in the synthesis of luminescent materials. Porous luminescent covalent-organic polymers synthesized from derivatives of "(1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine" exhibit high sensitivity and fast response to nitroaromatic explosives, demonstrating the potential for creating advanced sensing materials for explosive detection (Xiang & Cao, 2012).

Organic Chemistry and Catalysis

In the realm of organic synthesis and catalysis, derivatives of "(1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine" are employed as building blocks for constructing various organic molecules. Investigations reveal their utility in reactions with primary amines to generate 5-membered-aza-heterocycles and with activated methylene compounds to form 5-membered-carbocycles, albeit with varying yields depending on the reaction conditions (Westerlund, Gras & Carlson, 2001).

properties

IUPAC Name

(1S)-6-bromo-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,11H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPHONQIBOZOHL-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1N)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine
Reactant of Route 2
(1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine
Reactant of Route 3
(1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine
Reactant of Route 4
Reactant of Route 4
(1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine
Reactant of Route 5
(1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine
Reactant of Route 6
(1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.